2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide
Description
2-(5-Bromo-2-oxopyridin-1(2H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a heterocyclic compound featuring a pyridinone core substituted with a bromine atom at the 5-position, linked via an acetamide bridge to a 1,2,4-triazole moiety. This structure combines pharmacophoric elements common in medicinal chemistry: the triazole ring is known for hydrogen-bonding capabilities and metabolic stability, while the brominated pyridinone may enhance electronic properties and binding interactions.
Properties
Molecular Formula |
C9H8BrN5O2 |
|---|---|
Molecular Weight |
298.10 g/mol |
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C9H8BrN5O2/c10-6-1-2-8(17)15(3-6)4-7(16)13-9-11-5-12-14-9/h1-3,5H,4H2,(H2,11,12,13,14,16) |
InChI Key |
XLWQWSRWPBWOPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CC(=O)NC2=NC=NN2 |
Origin of Product |
United States |
Biological Activity
The compound 2-(5-Bromo-2-oxopyridin-1(2H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide , also known by its CAS number 81971-39-3 , is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom and an acetylamino group linked to a triazole moiety. The structural uniqueness is expected to contribute to its biological activity.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound demonstrate significant antibacterial properties. For instance, derivatives of oxopyridine have shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, derivatives containing the triazole moiety have been reported to exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these activities have been documented as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.6 |
| This compound | A549 | 12.0 |
These results suggest that the compound may interfere with cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Case Studies
In one notable study, the compound was tested alongside various structural analogs to assess its selectivity and potency against cancer cells. The results indicated that modifications in the triazole ring significantly influenced the cytotoxic activity, highlighting the importance of structure–activity relationships (SAR) in drug design .
Another investigation focused on the interaction of this compound with specific protein targets involved in cancer progression. Molecular docking studies revealed that it binds effectively to key sites on proteins such as Bcl-2 , which is crucial for regulating apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of acetamide derivatives with triazole and pyridine/thiazole components. Below is a comparative analysis with structurally related molecules:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Triazole vs. Thioether Linkages : Unlike VUAA1 (thioether bridge), the target compound uses an acetamide linker, which reduces susceptibility to metabolic cleavage .
Bioactivity Prediction : Molecular docking studies on similar triazole-acetamide hybrids suggest affinity for ATP-binding pockets in kinases, corroborated by PASS predictions for the target compound .
Physicochemical Comparison:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
